Regioisomeric Benzamide Substitution: 2,3-Dimethoxy vs. 2,4-Dimethoxy Binding Affinity Divergence
The 2,3-dimethoxy regioisomer (target compound) exhibits an EC₅₀ of 372 nM at human MC4R in a cAMP accumulation assay, while the 2,4-dimethoxy analog (CAS 851411-48-8) shows no detectable agonist activity at the same receptor up to 10 µM (EC₅₀ >10,000 nM) [1]. This >25-fold difference in functional potency is directly attributable to the methoxy group positioning on the benzamide ring, as confirmed by parallel testing in the identical HEK293 cell line expressing the Gs-cAMP reporter [1].
| Evidence Dimension | MC4R (human) agonist potency (EC₅₀) in cAMP accumulation assay |
|---|---|
| Target Compound Data | EC₅₀ = 372 nM |
| Comparator Or Baseline | 2,4-dimethoxy regioisomer (CAS 851411-48-8): EC₅₀ >10,000 nM |
| Quantified Difference | >25-fold lower potency for 2,4-isomer; target compound is at least 25× more potent |
| Conditions | HEK293 cells co-expressing human MC4R and Gs-cAMP22F reporter; cAMP split luciferase detection; incubation time 45 min |
Why This Matters
This head-to-head agonist potency data demonstrates that regioisomeric purity is critical for MC4R-mediated applications, directly impacting procurement decisions in obesity and metabolic disorder research programs.
- [1] ChEMBL Activity Data for CHEMBL4776340 (target compound) and CHEMBL3770724 (2,4-dimethoxy analog). Extracted from BindingDB entries BDBM50565833 and BDBM50148603, respectively. European Bioinformatics Institute. View Source
